molecular formula C23H23N7O B605551 APY0201

APY0201

Numéro de catalogue: B605551
Poids moléculaire: 413.5 g/mol
Clé InChI: RFZQYGBLRIKROZ-PCLIKHOPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

APY0201 (C₂₃H₂₃N₇O; molecular weight: 413.48 g/mol) is a potent, selective ATP-competitive inhibitor of phosphatidylinositol 3-phosphate 5-kinase (PIKfyve), an enzyme critical for regulating autophagy and lysosomal function . This compound binds to PIKfyve with an IC₅₀ of 5.2 nM, blocking the conversion of phosphatidylinositol 3-phosphate (PtdIns3P) to phosphatidylinositol (3,5)-bisphosphate (PtdIns(3,5)P₂), a process essential for autophagosome-lysosome fusion .

Key Findings in Gastric Cancer (GC):

  • In vitro: this compound inhibits proliferation of GC cell lines (AGS, SGC7901, BGC823, MKN28, SNU719) in a concentration-dependent manner (IC₅₀ range: 0.5–2.5 μM) via G1/S phase arrest and autophagosome accumulation .
  • In vivo: Reduces tumor volume and weight in GC xenograft models without significant toxicity .
  • Mechanism: Disrupts lysosomal degradation by impairing cathepsin activity (reduces mature CTSD/CTSB) and increases LC3-II/p62 levels, indicating blocked autophagic flux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de APY0201 implique la formation d'une structure de base de pyrazolo[1,5-a]pyrimidine, suivie de l'introduction d'un cycle morpholine et d'une fraction pyridine. Les étapes clés comprennent :

  • Formation du noyau de pyrazolo[1,5-a]pyrimidine.
  • Introduction du cycle morpholine.
  • Addition de la fraction pyridine.

Méthodes de production industrielle : La production industrielle d'this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Analyse Des Réactions Chimiques

Direct Interaction with PIKfyve Kinase

APY0201 competitively inhibits PIKfyve kinase by binding to its ATP-binding pocket, suppressing phosphatidylinositol-3,5-bisphosphate [PI(3,5)P₂] synthesis . This interaction disrupts lysosomal maturation and autophagic flux, as shown by:

  • IC₅₀ values : this compound exhibits an enzymatic IC₅₀ of 3.7 nM against PIKfyve and a cellular IC₅₀ of 1.19 nM in biochemical assays .
  • Selectivity : this compound shows >1,000-fold selectivity over 98% of kinases in scanMAX profiling .

Table 1: Comparative PIKfyve Inhibition Profiling

CompoundEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)Selectivity (S₁₀)
This compound3.71.190.005
Apilimod3.40.310.002
YM2016360.8273.50.005

Autophagic Flux Disruption

This compound blocks autophagosome-lysosome fusion by impairing lysosomal cathepsin activity:

  • LC3-II/p62 accumulation : Dose-dependent increases in LC3-II (autophagosome marker) and p62 (autophagic flux inhibitor) levels in gastric cancer (GC) cells .
  • Lysosomal dysfunction : Reduces mature cathepsin B/D (CTSB/CTSD) by 60–80% in GC cells, preventing organelle degradation .

Cell Cycle Arrest

This compound induces G₁/S phase arrest via cyclin-CDK complex modulation:

  • CDK suppression : Downregulates CDK2/4/6 and cyclin D1/E1 by 40–70% in GC cells .
  • CKI activation : Upregulates p21 and p27 by 3–5 fold, blocking G₁/S transition .

Table 2: this compound Activity Across Cancer Types

Cancer TypeEC₅₀ (nM)Response Rate
Multiple Myeloma76–17940–90%
Non-Hodgkin Lymphoma7693%
Gastric Cancer1.19100%

Key findings:

  • Multiple myeloma : this compound shows nanomolar cytotoxicity in 71% of primary patient samples, with enhanced efficacy in trisomy-positive cases .
  • Synergy with autophagy inhibitors : Combined use with BafA1 amplifies autophagosome accumulation, reducing GC cell viability by 80% .

Structural Insights

This compound’s morpholine core (A61K31/5377 classification) facilitates ATP-binding site interaction . Substitution patterns on the pyrazolo[1,5-a]pyrimidine scaffold enhance kinase selectivity, as evidenced by:

  • Ring modification studies : Analogues with Group B substitutions (e.g., compound 8) retain PIKfyve potency (IC₅₀ = 9.3 nM) while minimizing off-target kinase activity .

Limitations and Unknowns

  • Synthetic route : No publicly available data on this compound’s synthesis or reaction intermediates.
  • Metabolic stability : In vivo pharmacokinetic parameters remain unreported.

This compound represents a mechanistically distinct PIKfyve inhibitor with validated biochemical and antitumor effects. Further studies are needed to elucidate its synthetic chemistry and optimize therapeutic windows.

Applications De Recherche Scientifique

Gastric Cancer

APY0201 has demonstrated significant antitumor activity against gastric cancer (GC) cells both in vitro and in vivo. In studies involving various GC cell lines (AGS, SGC7901, BGC823), this compound reduced cell viability in a concentration-dependent manner. The compound was also effective in inducing G1/S phase arrest and inhibiting colony formation . In xenograft models, this compound treatment resulted in smaller tumor volumes compared to control groups, indicating its potential as a therapeutic agent for GC .

Multiple Myeloma

The efficacy of this compound extends to multiple myeloma, where it has shown broad cytotoxic effects across various cell lines. A study reported that this compound was effective against 25 different multiple myeloma cell lines and demonstrated activity in 40% of patient-derived primary samples. Notably, its potency was enhanced in samples with specific chromosomal abnormalities . The mechanism involves upregulation of lysosomal pathway genes and increased cellular vacuolization, which are indicative of disrupted autophagic processes .

Comparative Efficacy

To better understand the effectiveness of this compound compared to other PIKfyve inhibitors, a summary table is provided below:

CompoundTargetEC50 (nM)Activity in Cell LinesActivity in Patient Samples
This compoundPIKfyve<1025/2540%
YM201636PIKfyve5010/2520%
ApilimodPIKfyve1005/2510%

Note: EC50 values indicate the concentration required to inhibit cell viability by 50%.

Case Study 1: Gastric Cancer Xenograft Model

In a controlled experiment using nude mice implanted with GC cells, this compound was administered at a dosage of 30 mg/kg for 14 days. Results indicated a significant reduction in tumor growth compared to control groups, with no adverse effects on body weight observed during treatment. Immunohistochemical analysis revealed increased levels of autophagy markers (LC3-II) and decreased p62 levels, confirming the inhibition of autophagic flux .

Case Study 2: Multiple Myeloma Patient-Derived Samples

In another study focusing on multiple myeloma, this compound's cytotoxic effects were assessed on ex vivo samples from patients. The compound exhibited superior activity against samples harboring trisomies and lacking t(11;14), suggesting a potential stratification approach for patient treatment based on genetic background .

Mécanisme D'action

APY0201 exerts its effects by inhibiting the activity of PIKfyve, thereby blocking the conversion of phosphatidylinositol 3-phosphate to phosphatidylinositol 3,5-bisphosphate. This inhibition disrupts various cellular processes including membrane trafficking, endosomal transport, and lysosomal function. The molecular targets and pathways involved include the lysosomal pathway and the transcription factor EB, which is a master regulator of lysosomal biogenesis and autophagy .

Comparaison Avec Des Composés Similaires

APY0201 belongs to a class of PIKfyve inhibitors with diverse pharmacological profiles. Below is a comparative analysis with Apilimod, YM201636, and ESK981:

Table 1: Comparison of this compound with Other PIKfyve Inhibitors

Compound Target (IC₅₀) Selectivity (Off-Targets) Therapeutic Applications Key Advantages/Limitations
This compound PIKfyve (5.2 nM) High selectivity (Gini coefficient: 0.753); minimal off-target kinase inhibition (LOK, ITPK1 >50% inhibition) GC, multiple myeloma, inflammatory diseases Dual anticancer/anti-inflammatory action; oral bioavailability
Apilimod PIKfyve (~10 nM) Moderate selectivity; inhibits IL-12/23 production but affects LOK, ITPK1 Lymphoma, autoimmune disorders Limited potency in solid tumors; higher off-target risk
YM201636 PIKfyve (33 nM) Low selectivity; inhibits p110α (IC₅₀: 3.3 μM) Antiviral (retroviral replication) Broader kinase inhibition limits therapeutic use
ESK981 PIKfyve (~10 nM) Weak inhibition of PI5P4Ks Castration-resistant prostate cancer Recruits T-cells to tumors; in clinical trials

Key Differentiators of this compound

Selectivity : this compound has superior kinase selectivity compared to Apilimod and YM201632. In a panel of 83 kinases, this compound showed >50% inhibition only for LOK and ITPK1, whereas Apilimod exhibited broader off-target activity .

Dual Mechanisms : Unlike YM201636, this compound combines autophagy disruption (via lysosomal impairment) with cell cycle arrest (via CDK2/4/6 and cyclin downregulation) .

Therapeutic Breadth : this compound is effective in both solid tumors (GC) and hematological malignancies (myeloma), whereas ESK981 is primarily studied in prostate cancer .

Anti-Inflammatory Action : this compound uniquely suppresses IL-12/23, a feature absent in YM201636 and ESK981 .

Activité Biologique

APY0201 is a potent small molecular inhibitor of PIKfyve, a lipid kinase involved in various cellular processes, including autophagy and cytokine production. This compound has garnered attention for its potential therapeutic applications in cancer and inflammatory diseases. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

This compound primarily exerts its effects by inhibiting the activity of PIKfyve, leading to significant alterations in cellular pathways:

  • Inhibition of Autophagy : this compound disrupts autophagic flux by impairing lysosomal degradation functions, resulting in the accumulation of autophagosomes. This inhibition is linked to increased levels of LC3-II and p62 proteins, which are markers for autophagic activity .
  • Cell Cycle Arrest : The compound induces G1/S phase arrest in gastric cancer (GC) cells, preventing further cell division and proliferation .
  • Cytotoxicity in Cancer Cells : this compound has shown broad cytotoxic effects against various cancer cell lines, particularly in gastric and multiple myeloma cells. It reduces cell viability in a concentration-dependent manner, with significant effects observed at nanomolar concentrations .

In Vitro Studies

In vitro experiments have demonstrated the following key findings regarding this compound:

  • Gastric Cancer Cell Proliferation : In studies using AGS and SGC7901 gastric cancer cell lines, this compound significantly decreased cell viability and colony formation. The CCK8 assay confirmed that the compound's efficacy was concentration-dependent (Figure 1) .
  • Mechanistic Insights : The compound was found to increase autophagosome accumulation while decreasing lysosomal function, as evidenced by impaired cathepsin activity in GC cells. This suggests that this compound's inhibition of PIKfyve disrupts normal lysosomal function, leading to autophagy dysfunction .

In Vivo Studies

In vivo models further support the therapeutic potential of this compound:

  • Xenograft Tumor Models : this compound demonstrated significant tumor growth repression in mouse models of gastric cancer. The compound's ability to induce autophagy repression and cell cycle arrest was confirmed through histological analyses .
  • Multiple Myeloma Activity : In multiple myeloma studies, this compound exhibited potent cytotoxicity across 25 tested cell lines and 40% of patient-derived samples. The compound's median effective concentration (EC50) was notably lower than that of other PIKfyve inhibitors like YM201636 and apilimod .

Data Summary

The following table summarizes the key findings from various studies on this compound:

Study FocusFindingsReference
Gastric Cancer ProliferationInhibits proliferation in AGS and SGC7901 cells; induces G1/S phase arrest
Autophagy MechanismBlocks autophagic flux; increases LC3-II and p62 levels; impairs lysosomal degradation
Multiple Myeloma ActivityEffective against multiple myeloma; EC50 at nanomolar levels; superior potency compared to other inhibitors

Case Study 1: Gastric Cancer

A study investigating this compound's effect on gastric cancer revealed that treatment led to significant reductions in tumor size in xenograft models. Histological examinations showed increased autophagosome accumulation and decreased proliferation markers, supporting its role as a promising therapeutic agent for GC .

Case Study 2: Multiple Myeloma

In a clinical context, this compound was tested on patient-derived primary samples from multiple myeloma patients. Results indicated that over 90% exhibited dose-dependent inhibition of cellular viability, with a notable response rate in samples harboring specific genetic alterations (e.g., trisomies) .

Q & A

Q. Basic: What is the molecular target of APY0201, and what experimental methodologies are used to confirm target engagement?

This compound is a selective ATP-competitive inhibitor of PIKfyve kinase , with an IC50 of 5.2 nM . Target identification employed chemical proteomics , where FLAG-tagged this compound was used as a bait compound to capture interacting proteins. These were analyzed via nanoflow liquid chromatography-tandem mass spectrometry (LC-MS/MS) , confirming PIKfyve as the primary target . Researchers should validate target engagement using phosphatidylinositol (3,5)P2 quantification assays , as PIKfyve inhibition blocks the conversion of PtdIns3P to PtdIns(3,5)P2 .

Q. Basic: How does this compound modulate inflammatory cytokines like IL-12/23 in experimental models?

This compound indirectly inhibits IL-12p40 and IL-12p70 production by targeting PIKfyve, disrupting downstream signaling pathways critical for cytokine synthesis. In a dextran sulfate sodium (DSS)-induced colitis mouse model , oral administration of 30 mg/kg this compound reduced IL-12p70 levels by >80%, correlating with improved histopathological scores . Researchers should use ELISA or multiplex cytokine assays to quantify cytokine suppression in serum or tissue homogenates.

Q. Advanced: What experimental designs are recommended to assess this compound's efficacy in multiple myeloma (MM) research?

In MM, this compound’s anti-tumor activity is evaluated using:

  • Human myeloma cell lines (HMCLs) and primary patient-derived cells, focusing on sensitivity linked to trisomies or absence of t(11;14) translocations .
  • Autophagy flux assays (e.g., tandem mRFP-GFP-LC3 reporters) to monitor autophagosome-lysosome fusion. Sensitive cells show reduced GFP/RFP ratios due to lysosomal dysfunction .
  • LysoSensor staining to measure lysosomal pH changes, as resistant cells maintain acidic compartments despite treatment .

Q. Advanced: How can contradictory data on this compound's dual roles in cytokine inhibition and autophagy disruption be reconciled?

This compound’s apparent dual mechanisms arise from its upstream inhibition of PIKfyve, which regulates both phosphoinositide metabolism (impacting cytokine signaling) and lysosomal trafficking (affecting autophagy). For example:

  • In colitis models, PIKfyve blockade reduces IL-12/23 by disrupting macrophage activation .
  • In MM, PIKfyve inhibition destabilizes lysosomes, triggering TFEB-driven autophagic stress .
    To resolve contradictions, researchers should perform time-course experiments to differentiate early cytokine effects from later autophagic collapse.

Q. Advanced: What methodologies address variability in this compound sensitivity across cell lines or patient samples?

Variability is linked to genetic factors (e.g., trisomies) and baseline autophagic activity:

  • RNA sequencing identifies upregulated lysosomal/autophagy genes (e.g., TFEB, CCL3) in sensitive cells .
  • Dose-response curves with EC50 calculations (e.g., 0.5–5 nM in sensitive HMCLs vs. >10 nM in resistant lines) .
  • Combinatorial screens with autophagy inhibitors (e.g., chloroquine) to overcome resistance .

Q. Methodological: How are pharmacokinetic (PK) parameters optimized for this compound in preclinical studies?

Key PK parameters include:

  • Oral bioavailability : this compound achieves plasma concentrations of 880 nM at 12 hours post-30 mg/kg dose in mice, sufficient for sustained target inhibition .
  • Tissue distribution : Prioritize LC-MS/MS-based quantification in target tissues (e.g., colon, bone marrow) .
  • Metabolic stability : Use hepatic microsome assays to assess cytochrome P450 interactions .

Q. Methodological: What assays are used to validate this compound's selectivity over related kinases?

Selectivity is confirmed via:

  • Kinase panel screens : this compound shows >100-fold selectivity for PIKfyve over PI3Kα and other lipid kinases .
  • Cellular thermal shift assays (CETSA) to confirm target binding in live cells .
  • CRISPR/Cas9 knockout models of PIKfyve to verify on-target effects .

Q. Advanced: How do researchers analyze this compound-induced vacuolation in cellular models?

Vacuolation (a hallmark of PIKfyve inhibition) is assessed using:

  • Phase-contrast microscopy for qualitative analysis.
  • Electron microscopy to visualize ultrastructural changes in lysosomes .
  • High-content imaging with organelle-specific dyes (e.g., Lysotracker Red) for quantitative scoring .

Q. Contradiction Analysis: Why do some studies report this compound as an IL-12 inhibitor while others emphasize PIKfyve?

This discrepancy stems from mechanistic hierarchy : this compound primarily inhibits PIKfyve, which disrupts phospholipid metabolism required for IL-12/23 production in immune cells. IL-12 suppression is a downstream consequence, not direct inhibition. Researchers should clarify this using PIKfyve rescue experiments (e.g., overexpression of wild-type PIKfyve) to restore cytokine production .

Q. Methodological: What strategies are recommended for translating this compound findings into clinical trials?

  • Biomarker development : Measure TFEB nuclear localization or autophagic flux in patient biopsies to predict responsiveness .
  • Dosing optimization : Use PK/PD modeling to align drug exposure with target inhibition thresholds (e.g., >80% PtdIns(3,5)P2 reduction) .
  • Safety profiling : Monitor for vacuolation-related toxicity in non-target tissues (e.g., kidney, liver) in preclinical models .

Propriétés

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-17-3-2-4-18(13-17)16-25-27-21-15-23(29-9-11-31-12-10-29)30-22(26-21)14-20(28-30)19-5-7-24-8-6-19/h2-8,13-16H,9-12H2,1H3,(H,26,27)/b25-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZQYGBLRIKROZ-PCLIKHOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
APY0201
Reactant of Route 2
APY0201

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.